N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound featuring a unique combination of thiadiazole and benzothiadiazole moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s intricate structure suggests it may have significant pharmacological properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It’s known that 1,2,5-thiadiazole derivatives can block the activity of heat shock protein 90 (hsp90) . Hsp90 is a chaperone protein that controls the folding of numerous proteins .
Mode of Action
1,3,4-thiadiazole derivatives have been reported to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
The inhibition of hsp90 activity by 1,2,3-thiadiazole derivatives results in the degradation of several oncoproteins , which could affect multiple biochemical pathways.
Pharmacokinetics
It’s known that the sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Result of Action
The disruption of dna replication processes by 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells .
Action Environment
The liposolubility and ability to cross cellular membranes of 1,3,4-thiadiazoles suggest that these compounds may be influenced by the lipid composition of the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides or hydrazonoyl halides with sulfur sources under acidic or basic conditions.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amines and aldehydes.
Benzothiadiazole Synthesis: This involves the cyclization of ortho-diamines with sulfur sources like sulfur monochloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and benzothiadiazole rings. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the nitrogen-sulfur bonds in the thiadiazole rings, using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
The compound’s biological activities are of significant interest. It has been investigated for its potential as an anticancer agent due to the thiadiazole moiety’s known antiproliferative properties . Additionally, its sulfonamide group suggests potential antibacterial and antifungal activities .
Industry
In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Its diverse reactivity makes it a versatile candidate for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.
1,3,4-Thiadiazole Derivatives: Widely studied for their broad spectrum of biological activities, including antiviral and anti-inflammatory properties.
Benzothiadiazole Derivatives: Used in the development of fluorescent probes and as intermediates in organic synthesis.
Uniqueness
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its combined structural features, which confer a unique set of chemical and biological properties. Its dual thiadiazole and benzothiadiazole rings provide a versatile scaffold for further functionalization and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S3/c20-24(21,11-3-1-2-10-13(11)17-23-15-10)18-9-4-6-19(7-5-9)12-8-14-22-16-12/h1-3,8-9,18H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBKVVGQHDFGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC3=NSN=C32)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.